C.I. Reactive red 2
Overview
Description
C.I. Reactive Red 2 (RR2) is an azo dye commonly used in textile industries for dyeing purposes due to its bright color and ability to form covalent bonds with fiber materials, which improves dye washfastness. The dye's complex molecular structure, which includes azo groups (-N=N-) and various substituents, makes it a challenging pollutant to degrade in wastewater treatment processes.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of RR2 includes azo linkages, which are characteristic of azo dyes. These linkages, along with aromatic rings, are responsible for the dye's color and reactivity. The presence of substituents like sulfonic acid groups increases the dye's solubility in water, making it suitable for textile dyeing processes.
Chemical Reactions Analysis
The degradation of RR2 has been extensively studied due to environmental concerns. The papers provided discuss various advanced oxidation processes (AOPs) for the degradation of RR2, including electrochemical degradation , catalytic ozonation , UV/TiO2-based photocatalysis , Fenton-like processes , and reduction followed by photooxidation . These studies reveal that the azo bond is a primary target during degradation, leading to the breakdown of the dye into smaller, less complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of RR2 are inferred from its behavior during degradation processes. The dye's solubility in water is indicated by its use in aqueous solutions across the studies. The stability of the azo bond and aromatic rings in RR2 is challenged by AOPs, which aim to mineralize the dye into inorganic ions, CO2, and H2O, as evidenced by the detection of degradation intermediates and end products in the studies .
Case Studies and Degradation Pathways
Several case studies have been conducted to understand the degradation pathways of RR2. Electrochemical degradation on Ti/SnO2–Sb/PbO2 electrodes showed that the mineralization efficiency of RR2 decreased with increased initial concentration and that the addition of NaCl affected the decolorization efficiency . Homogeneous catalytic ozonation with metallic ions demonstrated that the decolorization efficiency exceeded that of ozonation alone, with radical-type mechanisms being predominant . Photocatalytic degradation using UV/TiO2-based systems revealed that factors such as pH, dye concentration, and the presence of electron acceptors and radical scavengers significantly influenced the decolorization rate . Fenton-like and hybrid systems also showed varying decolorization rates depending on the pH and the presence of H2O2 and Fe3+ . The combination of photocatalysis with water jet cavitation indicated a synergistic effect, enhancing the degradation of RR2 . Lastly, the photodegradation of RR2 using platinized titanium dioxide suggested that modifications to the photocatalyst could improve the degradation efficiency .
Scientific Research Applications
Electrochemical Degradation
- Anodic Oxidation : C.I. Reactive Red 2 can be degraded electrochemically on Ti/SnO2–Sb/PbO2 electrodes. Factors like current density, initial dye concentration, and the addition of NaCl influence the efficiency of mineralization and decolorization (Song et al., 2010).
Photocatalytic Degradation
- Photocatalysis with Water Jet Cavitation : Coupling TiO2 photocatalysis with water jet cavitation significantly enhances the degradation of C.I. Reactive Red 2. Factors like TiO2 loading, initial dye concentration, and solution pH impact the degradation efficiency (Wang, Jia, & Wang, 2011).
Adsorption Behavior
- Activated Carbon Adsorption : The adsorption behavior of C.I. Reactive Red 2 on activated carbon varies with solution pH, ionic strength, and temperature. This process is influenced by factors like dye concentration and the characteristics of activated carbon used (Al-Degs et al., 2008).
Combined Treatment Processes
- Coagulation/Adsorption : A combined treatment using Al(III) coagulation and activated carbon adsorption efficiently removes C.I. Reactive Red 2 from wastewater. This method demonstrates significant dye removal and reduction in chemical oxygen demand (COD) (Papić et al., 2004).
Catalytic Ozonation
- Metallic Ions in Ozonation : Homogeneous catalytic ozonation using metallic ions like Mn(II) and Fe(II) enhances the decolorization of C.I. Reactive Red 2. This process involves radical-type mechanisms for decolorization (Wu, Kuo, & Chang, 2008).
Interaction with DNA
- Molecular Docking Study : A study on C.I. Acid Red 73, similar to C.I. Reactive Red 2, suggests its potential for binding with DNA. The dye can interact with the minor groove of DNA, indicating a possible environmental and health impact (Guo, Yue, & Gao, 2011).
Electron Beam Irradiation
- Decoloration and Mineralization : Electron beam irradiation is effective for the decomposition and decoloration of solutions containing C.I. Reactive Red 2. This method shows promise for wastewater treatment containing reactive dyes (Vahdat et al., 2012).
Biodegradation
- Decolorization by Bacteria : Pseudomonas aeruginosa has shown the capability to decolorize C.I. Reactive Red 2 effectively under various conditions. This biological method provides an environmentally friendly approach to dye decolorization (Sheth & Dave, 2009).
Safety And Hazards
Future Directions
Future research on C.I. Reactive Red 2 could focus on improving its degradation process. For example, optimizing the conditions for synthesizing catalysts used in its photodegradation could enhance its removal rate . Additionally, exploring its interactions with other chemicals could provide insights into new methods for its degradation .
properties
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
Record name | C.I. Reactive Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
Record name | C.I. Reactive Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive red 2 | |
CAS RN |
17804-49-8, 106740-69-6, 12226-03-8 | |
Record name | C.I. Reactive Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Reactive Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.